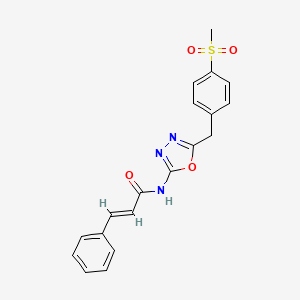

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-27(24,25)16-10-7-15(8-11-16)13-18-21-22-19(26-18)20-17(23)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,22,23)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYCRLJRJYHIMU-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the methylsulfonylbenzyl group: This step involves the alkylation of the oxadiazole ring with a methylsulfonylbenzyl halide in the presence of a base such as potassium carbonate.

Coupling with cinnamamide: The final step involves the coupling of the substituted oxadiazole with cinnamamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to a sulfone under strong oxidizing conditions.

Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of cinnamamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide have been evaluated for their cytotoxicity against the HepG2 liver cancer cell line. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent anticancer activity .

Table 1: Anticancer Activity of Cinnamide Derivatives

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 6 was shown to arrest the HepG2 cells at the G1 phase of the cell cycle and inhibit epidermal growth factor receptor activity .

Antimicrobial Properties

Broad-Spectrum Activity

this compound and related oxadiazole derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. Studies indicate that oxadiazoles can act against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Microorganism | Activity | Reference |

|---|---|---|---|

| Compound A | E. coli | Inhibitory | |

| Compound B | S. aureus | Inhibitory |

Anti-inflammatory Effects

Potential Therapeutic Use

The anti-inflammatory properties of this compound derivatives have also been explored. Compounds containing the oxadiazole moiety have shown promise in inhibiting inflammatory mediators and pathways associated with chronic inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

- Anticancer Study on HepG2 Cells

- Antimicrobial Screening

- Anti-inflammatory Mechanism Exploration

Mechanism of Action

The mechanism of action of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. Additionally, its antioxidant properties may involve scavenging of free radicals and protection of cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related 1,3,4-oxadiazole derivatives:

Table 1. Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Comparisons

Structural Features :

- Substituent Effects :

- The target compound’s methylsulfonyl group differs from LMM5/LMM11’s sulfamoyl moieties, which may alter solubility and electronic properties.

- The cinnamamide substituent introduces a conjugated aromatic system absent in LMM5 (4-methoxyphenyl) and LMM11 (furan), possibly improving lipophilicity and membrane penetration compared to polar furan or methoxy groups.

Biological Activity :

- Antifungal Activity : LMM5 and LMM11 inhibit C. albicans via TrxR inhibition, with MIC values of 50 μg/mL and 100 μg/mL, respectively. The target compound’s methylsulfonyl group may enhance TrxR binding efficiency, though experimental validation is needed .

- Antimicrobial Activity : OZE-I shows efficacy against MRSA, likely due to its tetrahydronaphthalenyl group’s hydrophobic interactions. The target compound’s cinnamamide may offer similar advantages but with a distinct aromatic profile .

- Enzyme Inhibition : Derivative 6h inhibits AChE via its ethylthio and octanamide groups. The target compound lacks these substituents, suggesting divergent targets .

Pharmacokinetics: Solubility: PEGylated derivatives (e.g., S10) exhibit enhanced aqueous solubility due to polyethylene glycol chains, whereas the target compound’s cinnamamide may reduce solubility compared to LMM5/LMM11 .

Research Findings and Implications

- Antifungal Potential: Structural similarities to LMM5/LMM11 suggest the target compound may inhibit TrxR, a critical enzyme in fungal redox homeostasis. However, the methylsulfonyl group could improve binding kinetics over sulfamoyl analogs .

- Antimicrobial Applications : The cinnamamide moiety’s aromaticity may enhance interactions with bacterial membranes or proteins, akin to OZE-I’s activity against MRSA .

- Gaps in Knowledge: No in vivo or clinical data exist for the target compound. Comparative studies measuring MIC, IC₅₀, and pharmacokinetic parameters are essential to validate its efficacy against related compounds.

Biological Activity

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The compound features a unique structure that includes the oxadiazole ring, a benzyl group with a methylsulfonyl substitution, and a cinnamide moiety. Its molecular formula is with a molecular weight of 385.4 g/mol . The presence of the methylsulfonyl group enhances solubility and binding properties, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The oxadiazole ring interacts with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways in cells.

- Cellular Processes : The compound may participate in electron transfer reactions due to the furan ring's reactivity, impacting cellular signaling pathways.

- Binding Affinity : The methylsulfonyl substitution on the benzyl group enhances binding affinity to biological targets, leading to increased potency in its effects .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related cinnamide derivatives against various cancer cell lines. For instance:

- Cytotoxicity : Compounds similar to this compound exhibited significant cytotoxic effects against HepG2 liver cancer cells. The IC50 values for these compounds ranged from 8.5 µM to 53.20 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5 | PC-3 | 3.56 |

| 4c | MDA-MB-231 | 8.5 |

| 2a | HepG2 | 53.20 |

Apoptotic Pathways

The compound has been shown to induce apoptosis through intrinsic and extrinsic pathways. For example:

- p53 Activation : It increases p53 levels and promotes the expression of pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl2 . This suggests that this compound may trigger apoptosis in cancer cells effectively.

Case Studies

A notable case study examined the effects of this compound on PC-3 prostate cancer cells. The study highlighted:

Q & A

Q. What are the optimized synthetic routes for N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves:

- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acids under dehydrating agents (e.g., POCl₃) at 80–100°C for 6–12 hours .

- Sulfonyl group introduction : Nucleophilic substitution using 4-(methylsulfonyl)benzyl chloride in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

- Cinnamamide coupling : Amide bond formation via EDC/HOBt-mediated coupling at room temperature .

Q. Key Optimization Parameters :

| Step | Temperature (°C) | Solvent | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| Cyclization | 80–100 | Toluene | POCl₃ | 65–75 |

| Sulfonation | 25–40 | DMF | K₂CO₃ | 70–85 |

| Coupling | 20–25 | DCM | EDC/HOBt | 80–90 |

Q. How should researchers characterize the structural integrity of this compound?

Use a multi-technique approach:

- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., 1H NMR: δ 8.2–8.5 ppm for aromatic protons; 13C NMR: δ 165–170 ppm for carbonyl groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 452.1) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Kinase or COX-2 inhibition assays using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substitution Analysis : Compare bioactivity of analogs with modified sulfonyl (e.g., morpholinosulfonyl vs. methylsulfonyl) or cinnamamide groups .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) using Schrödinger Suite .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Dose-Response Validation : Re-test conflicting results with standardized protocols (e.g., fixed cell density in MTT assays) .

- Metabolic Stability Checks : Use liver microsomes to rule out false negatives due to rapid degradation .

- Target Redundancy Analysis : Screen against isoform-specific enzymes (e.g., COX-1 vs. COX-2) to clarify mechanistic ambiguity .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

Q. What analytical methods quantify stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C indicates suitability for oral formulations) .

- Light Sensitivity : Accelerated photodegradation studies under ICH Q1B guidelines .

Methodological Considerations

- Contradictory Data Resolution : Cross-validate results using orthogonal assays (e.g., ATP-based viability assays vs. MTT) .

- Synthetic Reproducibility : Document batch-to-batch variability in NMR purity and bioactivity .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.